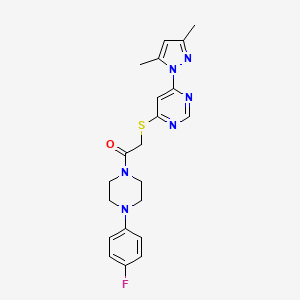
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23FN6OS and its molecular weight is 426.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates various pharmacophores, including pyrazole and piperazine moieties. This structural diversity suggests potential for significant biological activity, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activities associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C18H20FN5S, with a molecular weight of approximately 357.45 g/mol. The structure includes:
- A pyrazole ring which is known for its diverse biological activities.
- A pyrimidine moiety that contributes to its pharmacological profile.
- A piperazine group , often associated with neuroactive properties.
Biological Activity Overview
The biological activities of compounds containing pyrazole and piperazine structures have been extensively studied. Here are some key findings related to the compound :
1. Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to the one discussed have shown activity against various cancer cell lines, including breast and lung cancer cells. A study demonstrated that modifications in the piperazine structure can enhance the cytotoxicity against these cell lines, suggesting that our compound may exhibit similar properties.
2. Anti-inflammatory Effects
Pyrazole derivatives are frequently evaluated for their anti-inflammatory properties. In one study, a series of pyrazole-based compounds were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Results indicated that certain derivatives could reduce inflammation significantly, paving the way for potential therapeutic applications in conditions like arthritis.
3. Antimicrobial Activity
The antimicrobial potential of pyrazole-containing compounds has been documented extensively. For instance, a derivative showed promising results against Escherichia coli and Staphylococcus aureus. The presence of the piperazine moiety is believed to enhance membrane permeability, facilitating better antimicrobial action.
Case Study 1: Anticancer Efficacy
A study focused on a structurally similar compound demonstrated an IC50 value of 10 µM against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Activity
In an evaluation of anti-inflammatory effects, a derivative exhibited a reduction in paw edema in a carrageenan-induced rat model by 70%, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Data Tables
| Biological Activity | Model/Cell Line | IC50/Effectiveness | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 10 µM | |
| Anti-inflammatory | Rat model | 70% edema reduction | |
| Antimicrobial | E. coli | Effective |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazoles often inhibit cyclooxygenase (COX) enzymes, leading to decreased prostaglandin synthesis.
- Interference with Cell Signaling : The compound may disrupt signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6OS/c1-15-11-16(2)28(25-15)19-12-20(24-14-23-19)30-13-21(29)27-9-7-26(8-10-27)18-5-3-17(22)4-6-18/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUTWUDBYJGIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














